1-Bromo-4-(1-bromopropyl)benzene

Catalog No.
S887173
CAS No.
1094335-60-0
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(1-bromopropyl)benzene

CAS Number

1094335-60-0

Product Name

1-Bromo-4-(1-bromopropyl)benzene

IUPAC Name

1-bromo-4-(1-bromopropyl)benzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3

InChI Key

KJYYIARXZUOWNK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)Br)Br

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)Br

1-Bromo-4-(1-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2C_9H_{10}Br_2. It consists of a benzene ring substituted with a bromopropyl group at the para position and an additional bromine atom at the first carbon. This compound has a molecular weight of approximately 277.98 g/mol and features physical properties such as a density of about 1.6 g/cm³ and a boiling point of 284.7 °C at 760 mmHg . The chemical structure can be represented using the canonical SMILES notation: CCC(C1=CC=C(C=C1)Br)Br .

Typical of aromatic compounds and alkyl halides. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new functional groups.
  • Free Radical Bromination: This compound can undergo further bromination under radical conditions, adding more bromine atoms to the structure.
  • Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.

These reactions are significant for synthesizing more complex organic molecules and intermediates in chemical manufacturing .

There are multiple synthesis routes for producing 1-Bromo-4-(1-bromopropyl)benzene:

  • From 4-Bromo-alpha-ethylbenzyl Alcohol: This method involves the bromination of 4-bromo-alpha-ethylbenzyl alcohol, converting the alcohol group into a bromide.
  • Direct Bromination: A straightforward approach where 4-propylbenzene is treated with bromine in the presence of a catalyst to yield the desired product.

Both methods highlight the versatility of this compound's synthesis in laboratory settings .

1-Bromo-4-(1-bromopropyl)benzene finds applications in various fields:

  • Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: The compound serves as a reagent in polymer chemistry, contributing to the development of new materials.
  • Dyes and Pigments: It plays a role in producing dyes, enhancing color properties through its unique molecular structure .

Several compounds exhibit structural similarities to 1-Bromo-4-(1-bromopropyl)benzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-Bromo-4-(3-bromopropyl)benzene90562-10-00.94
1-Bromo-3-(2-bromoethyl)benzene40422-70-60.94
1-Bromo-3-(bromomethyl)benzene106418-67-10.93
1-Bromo-2-(bromomethyl)benzene51554-93-90.93
1-Bromo-2-(bromopropyl)benzene6134-53-80.91

These compounds share similar structural features but differ in their substitution patterns and potential applications, highlighting the uniqueness of 1-Bromo-4-(1-bromopropyl)benzene as a versatile chemical entity in organic synthesis and material science .

XLogP3

4.1

Dates

Modify: 2024-04-14

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